N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3S/c23-14-10-16(24)20-19(11-14)31-22(26-20)27(12-15-3-1-2-6-25-15)21(28)13-4-5-17-18(9-13)30-8-7-29-17/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGWWWLCKIVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Pyridine Derivatives: The coupling reaction can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Benzodioxine Ring: This can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential therapeutic applications. The presence of fluorine atoms enhances biological activity and lipophilicity, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The specific fluorination pattern in this compound may enhance its efficacy against bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Antimicrobial | |
| Benzothiazole derivatives | Various bacteria |
Anticancer Potential
The compound's ability to interact with specific cellular targets suggests it could be investigated for anticancer properties. Preliminary studies indicate that similar compounds have shown promise in inhibiting tumor growth.
| Study | Findings | Reference |
|---|---|---|
| In vitro studies on benzothiazole derivatives | Inhibition of cancer cell proliferation |
Material Science
The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities.
Conductivity and Fluorescence
Research has explored the use of benzothiazole derivatives in creating materials with enhanced electrical conductivity and fluorescence properties. These characteristics are valuable in developing sensors and electronic devices.
| Material | Property | Application |
|---|---|---|
| Benzothiazole-based polymers | High conductivity | Electronic devices |
| Fluorescent dyes | Bright fluorescence | Sensors |
Industrial Chemistry
In industrial applications, this compound can serve as an intermediate in synthesizing other valuable chemicals or materials.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzothiazole ring from 2-aminothiophenol.
- Fluorination using agents like N-fluorobenzenesulfonimide.
- Coupling with pyridine derivatives through amidation reactions.
A study assessed the biological activity of various benzothiazole derivatives including our compound under investigation:
Results indicated a strong correlation between fluorination and increased biological activity.
Drug Development Research
In a recent drug development project, this compound was evaluated for its potential as an anti-inflammatory agent:
The results showed promising anti-inflammatory effects in vitro.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Fluorinated Benzothiazole Derivatives
The target compound’s 4,6-difluoro substitution on the benzothiazole ring distinguishes it from non-fluorinated analogs like 851988-47-1. Fluorine’s electronegativity may improve membrane permeability and resistance to oxidative metabolism, though this could reduce aqueous solubility.
Pyridine vs. Imidazole and Thiadiazole Moieties
The pyridin-2-ylmethyl group in the target compound offers a planar aromatic system for π-stacking with biological targets, such as kinase ATP-binding pockets. By comparison, 878065-83-9’s imidazole and sulfanyl groups may facilitate metal coordination (e.g., zinc in metalloenzymes), while 476465-24-4’s thiadiazole and thioether groups could confer redox activity or act as hydrogen-bond acceptors .
Research Findings and Hypotheses
While direct experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:
Metabolic Stability : The carboxamide group in the target compound is less prone to hydrolysis than the carbohydrazide in 851988-47-1, suggesting improved pharmacokinetics.
Target Selectivity : The pyridin-2-ylmethyl group may confer selectivity toward pyridine-binding enzymes (e.g., tyrosine kinases) compared to 878065-83-9’s hydroxamic acid, which targets metalloproteases.
Solubility-Lipophilicity Balance : Fluorine substitution likely reduces solubility relative to 476465-24-4’s ester group, which could hydrolyze to a more polar carboxylic acid in vivo.
Q & A
Q. How to reconcile contradictory results in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
